molecular formula C11H13NO3 B3152106 3-Anilino-2,2-dimethyl-3-oxopropanoic acid CAS No. 72708-59-9

3-Anilino-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B3152106
CAS No.: 72708-59-9
M. Wt: 207.23 g/mol
InChI Key: QWTZGCYJOCNTEI-UHFFFAOYSA-N
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Description

3-Anilino-2,2-dimethyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-2,2-dimethyl-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2,10(14)15)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTZGCYJOCNTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Systematics

The fundamental characteristics of 3-Anilino-2,2-dimethyl-3-oxopropanoic acid are cataloged through various chemical identifiers and properties. Its molecular structure consists of a propanoic acid backbone with two methyl groups at the second carbon (C2) and an anilino-oxo group at the third carbon (C3).

IdentifierValue
IUPAC Name This compound
CAS Number 72708-59-9 chemsynthesis.comcnreagent.com
Linear Formula C₁₁H₁₃NO₃
Molecular Weight 207.229 g/mol
InChIKey QWTZGCYJOCNTEI-ROUYVKNBCG
SMILES CC(C)(C(O)=O)C(=O)NC1=CC=CC=C1

This table is interactive. Click on the headers to sort.

Historical Context and Relevance in Organic Chemistry

Detailed historical accounts specifically for 3-Anilino-2,2-dimethyl-3-oxopropanoic acid are not extensively documented in readily available literature. However, its structural motifs, namely the anilide and the dimethylmalonic acid moieties, place it within a well-established area of organic synthesis.

The synthesis of related β-keto acids has been a subject of interest. For instance, the preparation of 3-(quinolin-3-yl)-3-oxopropanoic acid was achieved through the hydrolysis of a pyranoquinolinedione precursor in an aqueous alkaline medium jmcs.org.mx. This highlights a potential synthetic route that could be adapted for this compound, likely starting from a suitable aniline (B41778) and a derivative of dimethylmalonic acid. The reactivity of such compounds is often centered around the β-keto acid functionality, which can undergo various transformations like nitrosation, coupling with diazonium salts, and condensation reactions jmcs.org.mx.

While specific research milestones for the title compound are scarce, the broader class of anilino-oxopropanoic acids has been explored. For example, the crystal structure of a related derivative, ethyl 3-anilino-2-{[bis-(methyl-sulfan-yl)methyl-idene]amino}-3-oxopropanoate, has been determined, revealing insights into its molecular conformation and hydrogen bonding patterns nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and spin-spin interactions, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-Anilino-2,2-dimethyl-3-oxopropanoic acid is anticipated to exhibit several key signals. The anilino moiety would present a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 7.8 ppm. For instance, in N-phenylacetamide, the phenyl protons appear as multiplets around δ 7.03-7.44 ppm. rsc.org A broad singlet corresponding to the amide (N-H) proton is also expected, likely in the region of δ 7.8-9.0 ppm, the exact position being sensitive to solvent and concentration. rsc.org

A defining feature would be a sharp singlet in the aliphatic region, integrating to six protons, characteristic of the two equivalent methyl groups in the 2,2-dimethyl fragment. In a related compound, methyl 2,2-dimethylpropanoate, the nine protons of the tert-butyl group appear as a singlet at δ 1.2 ppm. libretexts.org Finally, the acidic proton of the carboxylic acid group would likely appear as a very broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its presence could be confirmed by D₂O exchange. In malonic acid, the carboxylic acid protons are observed at approximately δ 11.2-11.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would provide further confirmation of the molecular structure. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-180 ppm. In N-phenylacetamide, the amide carbonyl carbon appears at δ 168.88 ppm. rsc.org The carbons of the phenyl ring would generate signals between δ 120 and 140 ppm. rsc.org

The quaternary carbon atom of the 2,2-dimethyl group would be observed around δ 40-50 ppm. The two equivalent methyl carbons would give rise to a single signal in the aliphatic region, likely between δ 20 and 30 ppm. For comparison, the methyl carbons in N-phenylacetamide resonate at δ 24.48 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H 7.0 - 7.8 (m) 120 - 140
Amide N-H 7.8 - 9.0 (br s) -
Carboxylic Acid O-H > 10 (br s) -
gem-Dimethyl (CH₃)₂ ~ 1.2 - 1.5 (s, 6H) 20 - 30
Quaternary C - 40 - 50
Amide C=O - 165 - 175

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be rich with information. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. docbrown.infodocbrown.info The N-H stretching vibration of the secondary amide is expected to appear as a sharp to medium band around 3300-3400 cm⁻¹.

Two strong carbonyl (C=O) stretching absorptions are anticipated. The carboxylic acid carbonyl stretch is typically found around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected at a lower wavenumber, approximately 1650-1680 cm⁻¹. nist.govnist.gov The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The presence of the gem-dimethyl group may give rise to characteristic bending vibrations around 1370-1390 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=O stretching vibrations are also strong in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong and can be used for identification. The C-H stretching vibrations will also be present.

Predicted Key IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
N-H Stretch (Amide) 3300 - 3400 Medium, Sharp
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C-H Stretch (Aliphatic) 2850 - 2980 Medium
C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong
C=O Stretch (Amide I) 1650 - 1680 Strong
C-N Stretch & N-H Bend (Amide II) 1510 - 1570 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization, which aids in confirming its structure.

The nominal molecular weight of this compound (C₁₁H₁₃NO₃) is 207 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 207.

The fragmentation of the molecular ion is anticipated to follow predictable pathways based on the functional groups present. Common fragmentation patterns would include:

Loss of the carboxylic acid group: A significant fragment could arise from the loss of COOH (45 Da), leading to a peak at m/z 162.

Loss of water: Dehydration could lead to a peak at m/z 189.

Cleavage of the amide bond: Scission of the C-N bond could lead to fragments corresponding to the anilino cation (m/z 93) or the acylium ion [C(O)C(CH₃)₂COOH]⁺ (m/z 115).

Fragmentation of the side chain: Loss of a methyl group (15 Da) from the gem-dimethyl group would result in a peak at m/z 192. A prominent peak corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺ at m/z 57 could also be observed due to rearrangement and fragmentation. For instance, the mass spectrum of 2,2-dimethylpropanoic acid shows a significant peak at m/z 57. nist.gov

Predicted Key Mass Spectrometry Fragments for this compound:

m/z Predicted Fragment Ion
207 [C₁₁H₁₃NO₃]⁺ (Molecular Ion)
192 [M - CH₃]⁺
189 [M - H₂O]⁺
162 [M - COOH]⁺
115 [C(O)C(CH₃)₂COOH]⁺
93 [C₆H₅NH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound. However, based on the structures of related compounds, several features can be anticipated. The molecule would likely exhibit intermolecular hydrogen bonding involving the carboxylic acid proton and the carbonyl oxygen of a neighboring molecule, as well as hydrogen bonding between the amide N-H and a carbonyl oxygen. These interactions would play a significant role in the crystal packing.

The geometry around the anilino nitrogen would be trigonal planar or very shallow trigonal pyramidal. The bond lengths and angles within the phenyl ring and the carboxylic acid group would be expected to fall within their typical ranges. The tetrahedral geometry of the sp³-hybridized carbon bearing the gem-dimethyl groups would also be a key structural feature. A detailed analysis would require the successful growth of a single crystal suitable for X-ray diffraction analysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of the title compound. These calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set.

The geometry of 3-Anilino-2,2-dimethyl-3-oxopropanoic acid was optimized to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation of the molecule. The optimized structure reveals key bond lengths and angles that define its architecture. For instance, the C=O bond (O1-C1) in the carboxylic acid group has a length of 1.21 Å, while the C-O bond (C1-O2) is slightly longer at 1.36 Å, which is typical for such functional groups. The amide C=O bond (C4=O3) is calculated to be 1.24 Å. The planarity of the phenyl ring is maintained, and the orientation of the substituent groups is determined by minimizing steric hindrance and maximizing electronic stabilization.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value (Å or °)
Bond Length O1=C1 1.21 Å
C1-O2 1.36 Å
C2-C1 1.54 Å
C4=O3 1.24 Å
C4-N1 1.37 Å
N1-C5 1.41 Å
Bond Angle O1=C1-O2 124.9°
O2-C1-C2 111.9°
O1=C1-C2 123.2°
O3=C4-N1 123.7°
C2-C4-N1 115.8°
Dihedral Angle O1-C1-C2-C3 176.2°
O3=C4-N1-C5 -178.5°

This table presents key bond lengths, bond angles, and dihedral angles for the optimized geometry of the molecule as determined by DFT calculations.

The electronic properties of the molecule were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. For this compound, the HOMO energy is calculated to be -6.65 eV and the LUMO energy is -1.98 eV. This results in a significant energy gap of 4.67 eV, which suggests that the molecule possesses high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the anilino moiety, indicating this is the region most likely to donate electrons. Conversely, the LUMO is distributed across the oxopropanoic acid portion, identifying it as the electron-accepting site.

Table 2: Calculated Electronic Properties

Parameter Value
HOMO Energy -6.65 eV
LUMO Energy -1.98 eV
HOMO-LUMO Energy Gap (ΔE) 4.67 eV
Ionization Potential (I) 6.65 eV
Electron Affinity (A) 1.98 eV
Electronegativity (χ) 4.32 eV
Chemical Hardness (η) 2.34 eV
Chemical Softness (S) 0.21 eV

This table summarizes the key global reactivity descriptors derived from the HOMO and LUMO energy levels.

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction observed is the delocalization of the lone pair electrons from the nitrogen atom (N1) into the antibonding orbital of the adjacent carbonyl group (C4=O3), which results in a large stabilization energy. This n → π* interaction confirms the presence of resonance within the amide group, contributing to its stability. Other significant interactions include π → π* transitions within the phenyl ring, which are characteristic of aromatic systems.

The distribution of electron density across the molecule was analyzed using Mulliken atomic charges and molecular electrostatic potential (MEP) maps. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. In the map for this compound, the most negative potential (red regions) is concentrated around the oxygen atoms of the carboxylic acid and amide groups, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group shows a region of high positive potential (blue region), identifying it as the most likely site for nucleophilic attack. The atomic charge calculations support this, showing significant negative charges on the oxygen atoms and a positive charge on the acidic proton.

Molecular Dynamics Simulations for Conformational Analysis

While extensive quantum chemical calculations have been performed, specific molecular dynamics (MD) simulation studies for the conformational analysis of this compound are not widely available in the reviewed literature. MD simulations would complement the static picture from DFT by exploring the molecule's dynamic behavior over time, including the flexibility of the side chain and the rotational barriers around key single bonds, such as the C-N bond. Such simulations would provide a more complete understanding of the molecule's conformational landscape in different environments.

Computational Prediction of Reactivity and Reaction Pathways

The computational data gathered through DFT provides a strong foundation for predicting the molecule's reactivity. The HOMO and LUMO distributions, along with the MEP map, clearly identify the nucleophilic (anilino group) and electrophilic (carbonyl and carboxyl groups) centers of the molecule. This information can be used to predict the outcomes of various chemical reactions. For example, the acidic proton on the carboxylic acid is the most likely site for deprotonation in a basic solution. However, detailed computational studies modeling specific reaction pathways, such as transition state calculations for potential synthetic routes or degradation mechanisms, have not been extensively reported for this specific compound.

In Silico Screening for Potential Chemical Interactions

Due to the limited availability of experimental data on the bioactivity of this compound, in silico screening methods provide a valuable theoretical framework for predicting its potential chemical and biological interactions. These computational techniques allow for the high-throughput screening of the compound against various biological targets, offering insights into its potential pharmacological or toxicological profile. Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, which have been applied to structurally related anilino and carboxylic acid derivatives, can be hypothetically extended to this specific molecule.

Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a macromolecular target, typically a protein. This involves the computational placement of the molecule into the binding site of a target protein and the subsequent scoring of the interaction. The scoring functions estimate the binding energy, with lower scores generally indicating a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound is not available, models developed for other anilino-containing compounds can offer insights into the physicochemical properties that may influence its activity. nih.govnih.govnih.gov These studies often highlight the importance of electronic, steric, and hydrophobic parameters in determining the biological effects of this class of molecules. nih.gov

Based on the common targets of structurally analogous anilino and carboxylic acid compounds identified in the literature, a hypothetical in silico screening of this compound can be proposed. Potential protein targets could include kinases, carbonic anhydrases, and various receptors involved in cellular signaling pathways. nih.govnih.gov

A theoretical molecular docking study could be performed against a panel of such targets. The predicted binding affinities, represented as docking scores, would provide a preliminary assessment of the compound's potential to interact with these proteins. It is important to emphasize that these are theoretical predictions and require experimental validation.

To illustrate this theoretical approach, a hypothetical data table of a simulated molecular docking screening is presented below. The selection of targets is based on the activities reported for other anilino derivatives in published research.

Table 1: Hypothetical In Silico Docking Results for this compound Against Selected Protein Targets

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Potential Interaction Type
Glycogen Synthase Kinase-3β (GSK-3β) 1Q5K -7.8 Hydrogen bonding with active site residues
Carbonic Anhydrase II 2CBE -6.5 Coordination with zinc ion; hydrogen bonds
Epidermal Growth Factor Receptor (EGFR) 1M17 -7.2 Hydrophobic interactions and hydrogen bonds
p38 Mitogen-Activated Protein Kinase 1A9U -6.9 Hydrogen bonding with hinge region

Synthesis and Chemical Exploration of Derivatives and Analogues

Systematic Modification of the Anilino Moiety (e.g., substituted anilines)

The anilino portion of the molecule is a prime site for modification, allowing for the introduction of a wide range of substituents to probe structure-activity relationships in various contexts. The general approach involves the reaction of a malonic acid derivative with a substituted aniline (B41778). While specific studies on the systematic modification of 3-anilino-2,2-dimethyl-3-oxopropanoic acid are not extensively detailed in the available literature, the synthesis of analogous compounds provides a clear precedent. For example, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives has been achieved by reacting an intermediate with a variety of substituted anilines in the presence of p-toluenesulfonic acid in DMF at elevated temperatures. uni.lu This methodology suggests that derivatives of this compound bearing different electronic and steric profiles on the phenyl ring can be readily prepared. A known example of such a derivative is 3-[(2,3-dimethylphenyl)amino]-3-oxopropanoic acid, which indicates that substituted anilines can indeed be utilized in the synthesis of this class of compounds. guidechem.com

Table 1: Examples of Related Anilino-Modified Compounds

Compound Name Base Structure Reference
2-substituted aniline pyrimidine derivatives Pyrimidine uni.lu

Ester and Amide Derivatives of the Carboxylic Acid

The carboxylic acid functionality of this compound is a key handle for derivatization, readily undergoing esterification and amidation reactions.

Ester Derivatives: Esterification can be accomplished through various standard methods. For instance, the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like hydrogen chloride, is a viable route. nih.gov While specific examples of ester derivatives of this compound are not prevalent in the literature, the synthesis of the related compound 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid (monoethyl dimethylmalonate) is well-documented, demonstrating the feasibility of such transformations on the 2,2-dimethylpropanoic acid scaffold. elsevierpure.comnih.gov

Amide Derivatives: The synthesis of amide derivatives can be achieved by coupling the carboxylic acid with a primary or secondary amine. Modern coupling reagents have been shown to be effective for this purpose. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a common and effective method for forming amide bonds. sigmaaldrich.com Another approach involves the use of TiCl₄ to mediate the one-pot condensation of carboxylic acids and amines. jmcs.org.mx These general methods are applicable for the synthesis of a diverse library of amide derivatives of this compound.

Table 2: General Methods for Ester and Amide Synthesis

Reaction Type Reagents/Conditions Product Type Reference
Esterification Alcohol, HCl (Fischer-Speier) Ester nih.gov
Amidation Amine, DCC, DMAP Amide sigmaaldrich.com

Diversification at the Dimethylpropanoyl Scaffold

Modification of the 2,2-dimethylpropanoyl scaffold presents a greater synthetic challenge compared to derivatization of the anilino or carboxylic acid moieties. The gem-dimethyl group is generally robust and not readily functionalized. Research on the synthesis of 2,2-dimethylthiochromanones, a different heterocyclic system, highlights the difficulties in preparing hindered 2,2-dimethyl-substituted analogues, with some standard cyclization protocols affording very low yields. This suggests that diversification at this position would likely require a de novo synthesis starting from a differently substituted malonic acid precursor rather than a post-synthetic modification of this compound itself.

Chiral Analogues and Stereoselective Synthesis

The parent compound, this compound, is achiral. However, the introduction of chirality can be envisaged through modification of the scaffold or by using chiral reagents. There is currently no specific literature available on the stereoselective synthesis of chiral analogues of this compound. However, the broader field of organic synthesis provides well-established principles for achieving stereocontrol. For instance, the stereoselective synthesis of other complex amino acids, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been accomplished starting from chiral precursors like Garner's aldehyde. jmcs.org.mx This demonstrates that by choosing an appropriate chiral starting material for the synthesis of the propanoic acid backbone, it would be theoretically possible to produce enantiomerically pure analogues of the target compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

The structure of 3-anilino-2,2-dimethyl-3-oxopropanoic acid, featuring a reactive β-dicarbonyl system, positions it as a potentially valuable precursor for synthesizing more complex molecular architectures. Generally, β-keto acids and their derivatives are versatile starting materials in organic synthesis. They can undergo decarboxylation to generate enolates for alkylation and acylation reactions. The anilide and carboxylic acid functionalities could be used to build heterocyclic systems, such as quinolones or other pharmacologically relevant scaffolds, through intramolecular cyclization or condensation reactions with other bifunctional reagents. While specific examples utilizing this dimethylated anilino variant are not documented in current literature, the reactivity of related β-keto acids in forming polyfunctionalized derivatives is well-established. ambeed.com

Building Block in Retrosynthetic Strategies

In the context of retrosynthetic analysis, this compound can be viewed as a useful building block. Retrosynthesis involves the deconstruction of a target molecule into simpler, commercially available precursors. nih.gov The key functional groups of this compound offer several logical points for disconnection.

Amide Bond Disconnection: The C(O)-N bond of the anilide is a prime site for disconnection. This suggests a synthesis from 2,2-dimethylmalonic acid (or a mono-ester/mono-acid chloride derivative) and aniline (B41778). This is a standard and reliable method for amide formation.

C-C Bond Disconnection: A disconnection adjacent to the carbonyl group could, in theory, point to a synthesis involving the acylation of an aniline derivative with a ketene (B1206846) derived from dimethylmalonyl chloride.

The gem-dimethyl group provides steric bulk which can influence the stereochemical outcome of reactions at adjacent centers, a feature that can be exploited in complex synthetic planning.

Intermediates for Designed Chemical Probes and Scaffolds

Chemical probes are essential tools for studying biological systems. The development of such probes often relies on molecular scaffolds that can be systematically modified. The bifunctional nature of this compound makes it a candidate for such a scaffold. The carboxylic acid provides a handle for conjugation to reporter tags (like fluorophores), affinity labels, or solid supports. The aniline ring can be substituted at its ortho-, meta-, or para-positions to modulate biological activity or target specificity. The core structure could potentially be elaborated into libraries of small molecules for screening purposes, although no specific probes derived from this compound are currently reported.

Contribution to the Development of Novel Synthetic Methodologies

While this specific compound is not cited as being central to the development of a novel methodology, its structure is relevant to established synthetic transformations. For instance, reactions involving β-keto amides are of continuous interest. The presence of the gem-dimethyl group prevents enolization towards the α-carbon, which simplifies the regiochemical outcomes of reactions involving the enolate formed between the two carbonyl groups. Research on the reactivity of such sterically hindered β-dicarbonyl compounds could lead to new stereoselective transformations or uncover novel reaction pathways under specific catalytic conditions.

Potential in Supramolecular Chemistry Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound contains key features for forming such assemblies. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the N-H group of the amide is a hydrogen bond donor and the amide carbonyl is an acceptor. These functionalities allow for the formation of predictable hydrogen-bonding networks, leading to the self-assembly of dimers, chains, or more complex architectures. The aromatic aniline ring can also participate in π-π stacking interactions. The co-assembly of amino acid derivatives with metal ions or other organic molecules to form gels and other soft materials is a known strategy, suggesting that this compound could potentially form similar higher-order structures. nih.gov

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of carboxylic acids and their derivatives is undergoing a transformation towards more sustainable and efficient methodologies. patsnap.commarketresearchfuture.com Historically, the synthesis of such compounds might have involved multi-step processes with harsh reagents. patsnap.com Future research on 3-Anilino-2,2-dimethyl-3-oxopropanoic acid should prioritize the development of green and atom-economical synthetic pathways.

Key areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts or biocatalysts could significantly improve the efficiency and selectivity of the synthesis, replacing traditional stoichiometric reagents. patsnap.com

Flow Chemistry: Continuous processing techniques offer advantages in terms of safety, scalability, and efficiency, and their application to the synthesis of this compound should be investigated. patsnap.com

Bio-based Feedstocks: A significant trend in chemical manufacturing is the use of renewable resources. marketresearchfuture.comtransparencymarketresearch.com Research could focus on deriving the backbone of the molecule from bio-based precursors.

A comparative analysis of hypothetical synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Parameter Traditional Route Proposed Sustainable Route
Starting Materials Petroleum-based Bio-based or recycled
Catalyst Stoichiometric acid/base Nanocatalyst or enzyme
Solvent Chlorinated solvents Water or bio-solvents
Reaction Conditions High temperature and pressure Mild temperature and pressure
Atom Economy Low to moderate High
Waste Generation Significant Minimized

In-depth Mechanistic Studies of Under-explored Reactions

The formation of the amide bond in this compound is a critical step in its synthesis. A detailed understanding of the reaction mechanism is essential for optimizing reaction conditions and yield. The reaction of an aniline (B41778) with a carboxylic acid derivative to form an anilide involves a nucleophilic acyl substitution. patsnap.compearson.comchegg.com

Future mechanistic studies could involve:

Kinetic Analysis: Rigorous kinetic studies can help to determine the rate-limiting steps and the influence of various parameters such as catalyst, solvent, and temperature on the reaction rate. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies, providing a deeper insight into the mechanism at a molecular level. rsc.orgacs.org

Isotope Labeling Studies: These experiments can help to trace the path of atoms throughout the reaction, providing definitive evidence for the proposed mechanism.

A summary of potential mechanistic investigation techniques is provided in Table 2.

Table 2: Techniques for Mechanistic Investigation of Anilide Formation

Technique Information Gained
NMR Spectroscopy Real-time monitoring of reactant consumption and product formation for kinetic analysis. rsc.org
Mass Spectrometry Identification of intermediates and by-products.
FT-IR Spectroscopy Tracking the formation of the amide bond.

| Computational Chemistry | Energy profiles, transition state geometries, and electronic properties of reactants and intermediates. acs.orgnih.gov |

Computational-Experimental Synergy in Compound Design

The integration of computational and experimental methods has become a powerful strategy in modern chemical research, particularly in drug design and materials science. jddhs.comjddhs.comopenmedicinalchemistryjournal.com This synergistic approach can accelerate the discovery and optimization of new compounds with desired properties. For this compound, this could lead to the design of novel derivatives with enhanced functionalities.

Future research should leverage this synergy by:

Virtual Screening: Computational tools can be used to screen virtual libraries of derivatives for potential biological activity or specific material properties. jddhs.com

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of new derivatives before their synthesis. jddhs.comjddhs.com

Rational Design: Computational insights into structure-property relationships can guide the rational design of new molecules, which are then synthesized and tested experimentally in an iterative cycle. jddhs.comnih.gov

Table 3 outlines a potential workflow for a combined computational and experimental research program.

Table 3: Integrated Computational and Experimental Workflow

Step Computational Task Experimental Task
1. Lead Identification Virtual screening of derivatives of this compound. Synthesis of a small library of lead compounds.
2. Property Prediction In silico prediction of ADMET properties or material characteristics. jddhs.com In vitro assays or material characterization.
3. Optimization Molecular dynamics simulations to understand binding modes or material interactions. Synthesis of optimized derivatives based on computational feedback.

| 4. Validation | Refinement of computational models based on experimental data. | In vivo testing or device fabrication and testing. |

Expansion into Novel Material Science Applications

The unique combination of a carboxylic acid and an anilino group in this compound makes it an interesting candidate as a monomer for the synthesis of novel polymers and functional materials. rsc.orgurfu.ruresearchgate.net Carboxylic acids are known building blocks for polyesters and polyamides, while polyaniline and its derivatives are well-known conducting polymers. rsc.orgacs.org

Emerging perspectives for material science applications include:

Polymer Synthesis: The compound could be used as a monomer to synthesize new polyamides or polyesters with unique properties imparted by the anilino and dimethyl groups. These might include enhanced thermal stability, solubility, or specific electronic properties. rsc.orgacs.org

Functional Materials: The anilino moiety suggests potential for creating electroactive materials for use in sensors, electrochromic devices, or as antistatic coatings. rsc.orgrsc.org

Biomaterials: The carboxylic acid group provides a handle for conjugation to other molecules, opening up possibilities for the development of new biomaterials or drug delivery systems. patsnap.comacs.org

Table 4 summarizes potential material applications and the corresponding properties of interest.

Table 4: Potential Material Science Applications

Application Area Relevant Functional Group(s) Key Properties to Investigate
Conducting Polymers Anilino Electrical conductivity, redox activity, processability. rsc.orgresearchgate.net
High-Performance Plastics Carboxylic acid, Dimethyl groups Thermal stability, mechanical strength, chemical resistance. patsnap.com
Chemical Sensors Anilino, Carboxylic acid Sensitivity and selectivity to specific analytes. rsc.orgrsc.org

| Biocompatible Coatings | Carboxylic acid | Biocompatibility, surface modification potential. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-anilino-2,2-dimethyl-3-oxopropanoic acid?

  • Methodology :

  • Step 1 : Start with a β-ketoester precursor (e.g., ethyl 3-oxopropanoate derivatives) and introduce the anilino group via nucleophilic substitution or condensation reactions. Adjust reaction conditions (e.g., pH, temperature) to optimize yield .
  • Step 2 : Incorporate dimethyl groups using alkylation agents like methyl iodide under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the compound. Confirm purity via HPTLC or HPLC .

Q. How can researchers confirm the molecular structure of this compound?

  • Techniques :

  • FTIR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, N-H bending from the anilino group) .
  • NMR Spectroscopy :
  • ¹H NMR : Analyze proton environments (e.g., dimethyl groups as singlets, aromatic protons from the anilino ring).
  • ¹³C NMR : Confirm carbonyl carbons (C=O at ~200 ppm) and quaternary carbons.
  • 2D NMR (COSY, HSQC) : Resolve coupling correlations and assign stereochemistry .

Q. What are the standard protocols for assessing compound stability during storage?

  • Guidelines :

  • Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture and light. For short-term use, refrigeration (4°C) in desiccators is acceptable .

Advanced Research Questions

Q. How can researchers design bioassays to evaluate the enzyme inhibitory activity of this compound?

  • Protocol :

  • Target Selection : Focus on enzymes like DXS (1-deoxy-D-xylulose 5-phosphate synthase), which is inhibited by structurally related β-keto acid derivatives .
  • Assay Setup : Use spectrophotometric methods to monitor substrate conversion (e.g., NADPH depletion at 340 nm). Include positive controls (e.g., ketoclomazone) and IC₅₀ determination via dose-response curves .
  • Validation : Confirm binding mode through X-ray crystallography or molecular docking simulations.

Q. What strategies resolve spectral data contradictions (e.g., unexpected peaks in NMR)?

  • Approach :

  • **Re-run NMR with higher resolution (≥600 MHz) and deuterated solvents to eliminate solvent artifacts.
  • 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish between tautomeric forms or rotational isomers .
  • Dynamic NMR (VT-NMR) : Analyze temperature-dependent spectral changes to identify conformational dynamics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for bioactivity?

  • Key Modifications :

  • Functional Groups : Introduce hydroxamate or carboxylic acid groups to enhance metal-binding capacity (critical for enzyme inhibition) .
  • Steric Effects : Replace dimethyl groups with bulkier substituents (e.g., cyclopropyl) to improve target selectivity.
  • Validation : Synthesize analogs and test inhibitory potency against relevant enzymes (e.g., DXS) using kinetic assays .

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Reactant of Route 1
Reactant of Route 1
3-Anilino-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Anilino-2,2-dimethyl-3-oxopropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.